molecular formula C17H12ClNO3 B5842051 N-[4-(4-chlorophenoxy)phenyl]-2-furamide

N-[4-(4-chlorophenoxy)phenyl]-2-furamide

Cat. No.: B5842051
M. Wt: 313.7 g/mol
InChI Key: WRWHHGZPMMLPOH-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenoxy)phenyl]-2-furamide is a synthetic organic compound characterized by a furan-2-carboxamide backbone substituted with a 4-(4-chlorophenoxy)phenyl group. This structure combines a furan ring (known for its electron-rich aromatic system) with a chlorinated phenoxy moiety, which may enhance lipophilicity and influence biological interactions. The compound's molecular formula is C₁₇H₁₁ClNO₃, with a molecular weight of 312.73 g/mol.

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c18-12-3-7-14(8-4-12)22-15-9-5-13(6-10-15)19-17(20)16-2-1-11-21-16/h1-11H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWHHGZPMMLPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

5-(2-Chlorophenyl)-N-(4-Sulfamoylphenyl)-2-furamide
  • Key Differences: The phenyl ring is substituted with a 2-chlorophenyl group instead of 4-chlorophenoxy, and the amide nitrogen is attached to a sulfamoylphenyl group.
  • This may make it more suitable for antimicrobial applications .
5-[(4-Chloro-3-Methylphenoxy)Methyl]-N-[4-(Diethylamino)Phenyl]-2-Furamide
  • Key Differences: A methyl group is added to the 3-position of the phenoxy ring, and the phenylamide group includes a diethylamino (–N(CH₂CH₃)₂) substituent.
  • Impact: The diethylamino group increases basicity and water solubility, while the methyl group may sterically hinder interactions with hydrophobic binding pockets. These modifications could shift pharmacokinetic properties, such as blood-brain barrier permeability .
5-Bromo-N-[3-Chloro-4-(4-Morpholinyl)Phenyl]-2-Furamide
  • Key Differences : Bromine replaces chlorine on the furan ring, and the phenylamide group contains a morpholinyl substituent.
  • The morpholinyl group (–C₄H₈NO) introduces polarity, balancing solubility and bioavailability .

Modifications to the Core Structure

2-(4-Chlorophenoxy)-N-[(Furan-2-yl)Methyl]-N-{[4-(Propan-2-yl)Phenyl]Methyl}Acetamide
  • Key Differences : The furan-2-carboxamide core is replaced with an acetamide linkage, and branching is introduced via an isopropyl group.
  • Impact: The acetamide backbone may reduce metabolic stability compared to the rigid furan ring.
N-[3-Chloro-4-(4-Chlorophenoxy)Phenyl]-2-Hydroxy-3,5-Diiodo-Benzamide
  • Key Differences : A benzamide core replaces the furamide, with additional iodine atoms at the 3- and 5-positions.
  • Impact : Iodine’s high atomic weight increases radiopacity, suggesting utility in imaging applications. The hydroxyl group (–OH) introduces acidity, altering ionization under physiological conditions .

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